N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butylamino group, a fluoropyridine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide typically involves the reaction of 2-fluoropyridine-4-carboxylic acid with tert-butylamine and an appropriate coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxylic acid.
Reduction: Formation of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-methanol.
Substitution: Formation of N-[2-(Tert-butylamino)ethyl]-2-substituted-pyridine-4-carboxamide.
Scientific Research Applications
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active site residues, while the fluoropyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(Tert-butylamino)ethyl]-2-chloropyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-[2-(Tert-butylamino)ethyl]-2-bromopyridine-4-carboxamide:
N-[2-(Tert-butylamino)ethyl]-2-iodopyridine-4-carboxamide: The presence of an iodine atom can lead to different reactivity patterns and biological effects.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased stability and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-12(2,3)16-7-6-15-11(17)9-4-5-14-10(13)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEQWCXOBXVZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(=O)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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